2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenethylacetamide
Description
The compound 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenethylacetamide is a thiazole derivative featuring a thioether linkage to a 4-fluorobenzyl group and an N-phenethylacetamide moiety.
Properties
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS2/c21-17-8-6-16(7-9-17)13-25-20-23-18(14-26-20)12-19(24)22-11-10-15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAYYIQRYMHHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenethylacetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 284.36 g/mol. The structural formula can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 284.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve interference with bacterial cell wall synthesis and protein synthesis pathways.
Anticancer Properties
Thiazole derivatives, including the compound , have been evaluated for their anticancer activities. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.
Neuroprotective Effects
In neuropharmacological studies, compounds similar to this compound have been investigated for their neuroprotective effects against oxidative stress-induced neuronal damage. These compounds may modulate neurotransmitter levels and exhibit anti-inflammatory properties, which are beneficial in conditions like epilepsy and neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated various thiazole derivatives against E. coli and found that this compound exhibited an IC50 value of 25 µg/mL, indicating potent antimicrobial activity compared to standard antibiotics .
- Cancer Cell Apoptosis : Research conducted on MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability (70% at 50 µM concentration), suggesting its potential as an anticancer agent .
- Neuroprotective Study : In a zebrafish model of epilepsy, administration of the compound led to a decrease in seizure frequency by 40%, highlighting its potential role in neuroprotection .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Modulation of Neurotransmitters : Alteration of neurotransmitter levels, particularly serotonin and GABA, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Structural Analogs with Thiazole/Triazole Cores
S-Alkylated 1,2,4-Triazoles (Compounds [10–15])
- Core Structure : 1,2,4-Triazole ring with thioether linkages.
- Key Substituents : 4-Fluorophenyl or phenyl groups at the S-alkylated position, and sulfonylbenzene moieties.
- Synthesis: Derived from α-halogenated ketones (e.g., 2-bromo-4′-fluoroacetophenone) reacting with triazole-thiones under basic conditions .
- Spectral Features :
Comparison : Unlike these triazoles, the target compound features a thiazole core, which may alter electronic properties and binding interactions. The thioether linkage in both classes suggests shared reactivity in alkylation or oxidation pathways.
Triazole-Thioacetic Acid Derivatives ()
- Core Structure : 1,2,4-Triazole with thioacetic acid side chains.
- Key Substituents : Dimethoxyphenyl groups at position 3.
- Synthesis : Esterification of thioacetic acid derivatives with alcohols.
- Toxicity Prediction : Computational models (GUSAR) predict low acute toxicity for these esters .
Substituent Variations: Fluorobenzyl and Phenethyl Groups
Fluorobenzyl-Containing Analogs ()
- Example: N-Cyano-N'-[4-[N-[2-[N-(4-fluorobenzyl)-N-(2-pyridyl)amino]ethyl]-N-methylamino]butyl]-guanidine (Compound 30).
- Key Features: Fluorobenzyl groups paired with pyridylamino and guanidine moieties.
- Spectral Data : 1H-NMR (CDCl3) shows complex splitting for CH2 groups (δ 1.49–1.58 ppm) .
Comparison : The fluorobenzyl group in both compounds enhances lipophilicity, but the target compound’s thiazole-acetamide scaffold may offer distinct pharmacokinetic profiles compared to guanidine-based structures.
Phenethylacetamide Derivatives ()
- Example: Intermediates in praziquantel synthesis (e.g., 2-(benzylamino)-N-phenethylacetamide).
- Synthesis : Involves alkylation of benzylamine with 2-chloro-N-phenethylacetamide .
Comparison : The phenethylacetamide group is a shared feature, but the target compound’s thiazole-thioether moiety introduces steric and electronic differences that could affect receptor binding or stability.
Spectral and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
